Cas no 70596-06-4 (Methyl 5-methylthiophene-2-glyoxylate)

Methyl 5-methylthiophene-2-glyoxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-methylthiophene-2-glyoxylate
- methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
- methyl2-(5-methylthiophen-2-yl)-2-oxoacetate
- VQFYLGNJCIDUMJ-UHFFFAOYSA-N
- 70596-06-4
- (5-methyl-thiophen-2-yl)-oxo-acetic acid methyl ester
- AKOS006315249
- SCHEMBL2511414
- F75304
-
- MDL: MFCD11617587
- Inchi: 1S/C8H8O3S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4H,1-2H3
- InChI Key: VQFYLGNJCIDUMJ-UHFFFAOYSA-N
- SMILES: C1(C(=O)C(OC)=O)SC(C)=CC=1
Computed Properties
- Exact Mass: 184.01941529g/mol
- Monoisotopic Mass: 184.01941529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6Ų
- XLogP3: 2.1
Methyl 5-methylthiophene-2-glyoxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512670-250mg |
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
70596-06-4 | 97% | 250mg |
¥674.0 | 2024-04-18 | |
abcr | AB433696-5 g |
Methyl 5-methylthiophene-2-glyoxylate |
70596-06-4 | 5g |
€1,373.40 | 2023-04-23 | ||
Ambeed | A410113-250mg |
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
70596-06-4 | 97% | 250mg |
$108.0 | 2024-04-17 | |
abcr | AB433696-1 g |
Methyl 5-methylthiophene-2-glyoxylate |
70596-06-4 | 1g |
€594.40 | 2023-04-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512670-100mg |
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
70596-06-4 | 97% | 100mg |
¥397.0 | 2024-04-18 | |
1PlusChem | 1P01FDQ4-250mg |
Methyl 5-methylthiophene-2-glyoxylate |
70596-06-4 | 97% | 250mg |
$108.00 | 2024-04-21 | |
abcr | AB433696-500mg |
Methyl 5-methylthiophene-2-glyoxylate; . |
70596-06-4 | 500mg |
€266.70 | 2025-03-19 | ||
abcr | AB433696-10g |
Methyl 5-methylthiophene-2-glyoxylate; . |
70596-06-4 | 10g |
€1867.10 | 2025-03-19 | ||
AstaTech | F75304-0.1/G |
METHYL 2-(5-METHYLTHIOPHEN-2-YL)-2-OXOACETATE |
70596-06-4 | 95% | 0.1g |
$136 | 2023-09-18 | |
AstaTech | F75304-0.25/G |
METHYL 2-(5-METHYLTHIOPHEN-2-YL)-2-OXOACETATE |
70596-06-4 | 95% | 0.25g |
$273 | 2023-09-18 |
Methyl 5-methylthiophene-2-glyoxylate Related Literature
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
Additional information on Methyl 5-methylthiophene-2-glyoxylate
Methyl 5-Methylthiophene-2-Glyoxylate: A Comprehensive Overview
Methyl 5-methylthiophene-2-glyoxylate, also known by its CAS number 70596-06-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the methyl group at the 5-position and the glyoxylate group at the 2-position introduces unique electronic and structural properties, making it a valuable intermediate in various chemical syntheses.
Recent studies have highlighted the potential of methyl 5-methylthiophene-2-glyoxylate in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its use as a precursor for synthesizing thiophene-based polymers, which exhibit excellent electrical conductivity and stability. These polymers are being investigated for applications in flexible electronics, sensors, and energy storage devices such as batteries and supercapacitors.
The synthesis of methyl 5-methylthiophene-2-glyoxylate typically involves multi-step reactions, often starting from simple thiophene derivatives. One common approach is the alkylation of thiophene followed by oxidation to introduce the glyoxylate functionality. This process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of physical properties, methyl 5-methylthiophene-2-glyoxylate is a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based chemical processes. The compound exhibits strong absorption bands in the ultraviolet-visible spectrum, which are attributed to its conjugated π-system. This property is advantageous in applications requiring light absorption or emission characteristics.
One of the most promising areas of research involving methyl 5-methylthiophene-2-glyoxylate is its role in biochemistry and pharmacology. Studies have shown that this compound can act as a bioisostere for certain natural products, potentially leading to novel drug discovery pathways. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in metalloenzyme mimicry and catalysis.
From an environmental perspective, understanding the degradation pathways of methyl 5-methylthiophene-2-glyoxylate is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under aerobic and anaerobic conditions, revealing that this compound can be effectively metabolized by certain microbial communities. This knowledge is essential for developing sustainable industrial processes that minimize environmental footprint.
In conclusion, methyl 5-methylthiophene-2-glyoxylate (CAS No. 70596-06-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application development, position it as a key player in future innovations within organic chemistry and materials science.
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